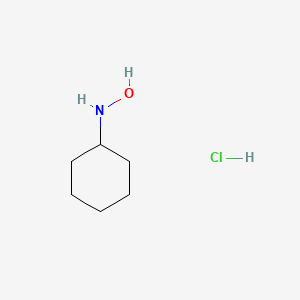

N-Cyclohexylhydroxylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-7-6-4-2-1-3-5-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVAHXZUFFSFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179788 | |

| Record name | N-Cyclohexylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25100-12-3 | |

| Record name | Cyclohexanamine, N-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25100-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylhydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025100123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylhydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98VSP3T5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Cyclohexylhydroxylamine Hydrochloride: A Technical Guide for Researchers

CAS Number: 25100-12-3

This technical guide provides an in-depth overview of N-Cyclohexylhydroxylamine hydrochloride, a versatile reagent in organic synthesis with potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is soluble in water and should be stored in an inert atmosphere at room temperature due to its hygroscopic nature.[1][2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO·HCl | [1][3] |

| Molecular Weight | 151.63 g/mol | [1][3] |

| Melting Point | 166-171 °C (lit.) | [1] |

| Boiling Point | 205.9 °C at 760 mmHg | [1] |

| Flash Point | 97.9 °C | [1] |

| Water Solubility | Soluble | [1][2] |

| Appearance | White to off-white crystalline powder/solid | [2][4] |

| InChI Key | SSVAHXZUFFSFER-UHFFFAOYSA-N | [3][4] |

| SMILES | C1CCC(CC1)NO.Cl | [3][4] |

Applications in Organic Synthesis

This compound is a valuable intermediate in several organic transformations, primarily in the synthesis of heterocyclic compounds and as a hydroxylamination reagent.[1]

Synthesis of Isoxazolone Derivatives

A key application of this compound is in the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone.[1] These isoxazolone scaffolds are of interest in medicinal chemistry.

Experimental Protocol: Synthesis of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone (General Procedure)

-

Reaction Scheme:

Caption: General reaction scheme for isoxazolone synthesis.

-

Methodology:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, methanol).

-

Add a base (e.g., sodium ethoxide, triethylamine) to neutralize the hydrochloride and generate the free hydroxylamine.

-

To this solution, add diethyl acetylenedicarboxylate dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture for a specified time until completion (monitored by TLC).

-

The reaction mixture is then worked up by quenching with water, extracting the product with an organic solvent, and purifying by crystallization or column chromatography.

-

Synthesis of Hexahydroisoxazolequinoline Analogs

This compound serves as a precursor for the synthesis of hexahydroisoxazolequinoline analogs.[1] This is typically achieved through an intramolecular 1,3-dipolar cycloaddition of a nitrone derived from the starting material.

Experimental Protocol: Synthesis of Hexahydroisoxazolequinoline Analogs (General Procedure)

This synthesis involves a two-step process: the formation of a nitrone followed by an intramolecular cycloaddition.

-

Experimental Workflow:

Caption: Workflow for hexahydroisoxazolequinoline synthesis.

-

Methodology:

-

Nitrone Formation: this compound is reacted with an aldehyde containing a tethered alkene (e.g., a 5-alkenyl aldehyde). The hydrochloride is first neutralized with a base. The reaction is typically carried out in a suitable solvent like toluene or dichloromethane.

-

Intramolecular Cycloaddition: The generated nitrone undergoes a spontaneous or heat-induced intramolecular 1,3-dipolar cycloaddition with the alkene moiety to form the fused heterocyclic system of the hexahydroisoxazolequinoline.

-

Purification: The final product is purified using standard techniques such as column chromatography.

-

Preparation of N-Cyclohexyl Nitrones

The reaction of this compound with various aldehydes provides a straightforward route to N-cyclohexyl nitrones.[1][5] These nitrones are valuable intermediates in 1,3-dipolar cycloaddition reactions and as spin-trapping agents.

Experimental Protocol: Preparation of N-Cyclohexyl Nitrones

A general and environmentally friendly procedure for nitrone synthesis involves the condensation of an aldehyde with N-substituted hydroxylamine hydrochloride in a suitable solvent.[6][7]

-

Methodology:

-

To a mixture of an aldehyde (1 mmol) and this compound (1 mmol), add a solvent such as methanol or, for a greener approach, glycerol.

-

If using a traditional solvent, a base like sodium methoxide or sodium carbonate may be required to liberate the free hydroxylamine.[6][7] In glycerol, the reaction can sometimes proceed without an added base.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by TLC.[6]

-

Upon completion, the product is isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by evaporation of the solvent and, if necessary, column chromatography.

-

Potential Biological Activity and Signaling Pathways

While there is a lack of direct pharmacological studies on this compound, its structural similarity to other known bioactive molecules, particularly arylcyclohexylamines, suggests potential interactions with biological targets.

Hypothetical Interaction with the NMDA Receptor

Arylcyclohexylamines are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[8][9] These compounds bind within the ion channel of the receptor, blocking the influx of calcium ions. Although this compound is not an arylcyclohexylamine, the presence of the cyclohexyl moiety suggests that it or its derivatives could potentially interact with the NMDA receptor. This remains a hypothesis pending experimental validation.

Proposed Signaling Pathway:

Caption: Hypothetical antagonism of the NMDA receptor.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage (Category 1) | GHS05 | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338

It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the construction of heterocyclic systems of interest to medicinal chemists. While its own biological activity is not well-documented, its utility as a synthetic building block makes it a compound of interest for drug discovery and development programs. Further research into its pharmacological properties may reveal direct biological activities. Researchers should handle this compound with appropriate safety precautions due to its hazardous nature.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound CAS#: 25100-12-3 [chemicalbook.com]

- 3. This compound | C6H14ClNO | CID 3084432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Fast Method for Synthesis of Alkyl and Aryl-N-Methylnitrones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of N-Cyclohexylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylhydroxylamine hydrochloride (CAS No. 25100-12-3) is a crucial chemical intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility as a reagent is well-documented in the preparation of various complex molecules, including isoxazolones and nitrones. A thorough understanding of its physical properties is essential for its safe handling, storage, and effective application in synthetic protocols. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by general experimental methodologies and a visualization of its synthetic applications.

Core Physical Properties

The physical properties of this compound have been reported by various chemical suppliers and databases. A summary of these properties is presented below for easy comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO·HCl | [1] |

| Molecular Weight | 151.63 g/mol | [1][2] |

| Appearance | White to cream to pale brown or pink crystals, powder, crystalline powder, lumps, or fused solid. | [3] |

| Melting Point | 166-171 °C (lit.)[1][4], ~166 °C (decomposition)[5], ca 166° dec.[6], 142 °C | |

| Boiling Point | 205.9 °C at 760 mmHg | [1] |

| Solubility | Soluble in water. | [1][5] |

| Flash Point | 97.9 °C | [1] |

| Vapor Pressure | 0.0578 mmHg at 25°C | [1] |

| Sensitivity | Hygroscopic | [1][6] |

| Storage | Inert atmosphere, Room Temperature. | [1] |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle (if sample needs to be ground)

-

Spatula

Procedure:

-

A small amount of the crystalline this compound is finely ground, if necessary, and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first liquid droplet appears is recorded as the onset of melting.

-

The temperature at which the entire solid mass turns into a clear liquid is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination in Water

The solubility of a substance in a particular solvent is a measure of the maximum amount of that substance that can dissolve in a given amount of the solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Test tubes or vials

-

Stirring apparatus (e.g., magnetic stirrer and stir bars)

-

Constant temperature bath

Procedure:

-

A known volume of deionized water is placed in a test tube or vial maintained at a constant temperature.

-

Small, accurately weighed portions of this compound are added to the water while stirring.

-

The mixture is stirred vigorously after each addition until the solid is completely dissolved.

-

The additions are continued until a slight excess of the solid remains undissolved, indicating that a saturated solution has been formed.

-

The total mass of the dissolved solid is recorded.

-

The solubility is then calculated and expressed in terms of grams per 100 mL of water or other appropriate units.

Synthetic Applications of this compound

This compound serves as a versatile intermediate in various organic syntheses. Its role in the formation of isoxazolones and as a reagent for the conversion of dicarboxylic acids highlights its importance in constructing complex molecular frameworks.

Caption: Synthetic utility of this compound.

This diagram illustrates the role of this compound as a key starting material or reagent in the synthesis of various organic compounds, including isoxazolone and quinoline derivatives, and in the conversion of dicarboxylic acids.

Conclusion

This technical guide has summarized the key physical properties of this compound, providing a valuable resource for professionals in the fields of chemical research and drug development. While specific, published experimental protocols for this compound are scarce, the general methodologies described herein are standard practice for the determination of such properties. The visualization of its synthetic applications further underscores its significance as a chemical intermediate. A clear understanding of these characteristics is paramount for its safe and effective use in the laboratory and in industrial processes.

References

N-Cyclohexylhydroxylamine hydrochloride molecular weight and formula

An In-depth Technical Guide to N-Cyclohexylhydroxylamine Hydrochloride

For researchers, scientists, and professionals in drug development, this compound is a key chemical intermediate. This guide provides a comprehensive overview of its core properties, its role in synthesis, and its applications in the pharmaceutical industry.

Core Molecular Data

This compound is a white to pale brown crystalline powder.[1] Key quantitative data for this compound are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [2][3][4] |

| Alternate Formula | C₆H₁₃NO·HCl | [5] |

| Molecular Weight | 151.63 g/mol | [3][5] |

| CAS Number | 25100-12-3 | [2][5] |

| Melting Point | 166-171 °C |

Role in Chemical Synthesis

This compound serves as a crucial reagent in various organic synthesis reactions. Its primary application is as an intermediate in the creation of more complex molecules with potential pharmaceutical applications.[5]

Key synthetic applications include:

-

Preparation of Isoxazolones: It is used in the synthesis of compounds like 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone.[1]

-

Synthesis of Quinoline Analogs: This compound is a precursor for producing hexahydroisoxazolequinoline analogs.[1]

-

Hydroxylamine Reagent: It functions as a hydroxylamination reagent, which is vital for forming intricate organic molecules.[5]

Below is a logical workflow illustrating the general synthetic utility of this compound.

Caption: General synthesis and application workflow for this compound.

Involvement in Signaling Pathways and Drug Development

Currently, there is no direct evidence to suggest that this compound itself is an active participant in biological signaling pathways. Its primary role in the life sciences is as a building block for the synthesis of pharmacologically active molecules.

For instance, compounds containing a cyclohexyl group have been investigated as inhibitors of the LXR/SREBP-1c signaling pathway, which is implicated in metabolic diseases. While not directly involving this compound, this highlights the importance of the cyclohexyl moiety in designing molecules that can interact with biological targets.

The development of novel therapeutics often relies on the availability of such versatile chemical intermediates. The ability to synthesize complex molecules from starting materials like this compound is fundamental to the discovery of new drugs.

Experimental Protocols and Methodologies

Detailed experimental protocols for reactions using this compound are typically proprietary to the research and development departments of pharmaceutical and chemical companies. However, a generalized experimental workflow for a reaction involving a similar amine hydrochloride can be outlined.

Generalized Experimental Workflow for Amine Hydrochloride Reactions:

-

Dissolution: The amine hydrochloride is dissolved in an appropriate solvent.

-

Basification: A base is added to the solution to deprotonate the amine, yielding the free amine.

-

Reaction: The reactant that will be coupled with the free amine is introduced to the mixture.

-

Monitoring: The reaction progress is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is neutralized, and the organic product is extracted.

-

Purification: The crude product is purified using methods like column chromatography or recrystallization to yield the final desired compound.

The following diagram illustrates this generalized workflow.

Caption: Generalized experimental workflow for reactions involving amine hydrochlorides.

References

Navigating the Solubility of N-Cyclohexylhydroxylamine Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydroxylamine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its solubility in organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide offers a detailed experimental protocol for determining these values, alongside a qualitative summary based on established chemical principles.

Introduction

This compound (C₆H₁₃NO·HCl) is a white to off-white solid that is known to be soluble in water.[1] Its application in organic synthesis, particularly as a precursor for isoxazolones and nitrones, necessitates a thorough understanding of its behavior in non-aqueous media.[2] The hydrochloride salt form generally imparts higher polarity compared to the free base, which significantly influences its solubility profile in organic solvents. This guide aims to equip researchers with the necessary knowledge to effectively handle and utilize this compound in various solvent systems.

Solubility Data

However, based on the general principles of solubility for amine hydrochlorides, a qualitative assessment can be made. Amine hydrochlorides are salts and thus possess ionic character. Their solubility is favored in polar protic solvents that can solvate both the cation and the anion.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |

| Methanol | Polar Protic | Soluble to Moderately Soluble | The hydroxyl group of methanol can hydrogen bond with both the protonated amine and the chloride ion. |

| Ethanol | Polar Protic | Soluble to Moderately Soluble | Similar to methanol, ethanol can effectively solvate the ionic compound, though its slightly lower polarity may result in marginally lower solubility. |

| Acetone | Polar Aprotic | Sparingly Soluble to Insoluble | Acetone is a polar aprotic solvent and is less effective at solvating the chloride anion compared to protic solvents. |

| Dichloromethane (DCM) | Nonpolar | Insoluble | As a nonpolar solvent, DCM is a poor choice for dissolving ionic salts like this compound. |

| Ethyl Acetate | Moderately Polar Aprotic | Sparingly Soluble to Insoluble | While possessing some polarity, ethyl acetate is generally not a good solvent for ionic compounds. |

| Diethyl Ether | Nonpolar | Insoluble | Diethyl ether is a nonpolar solvent and is not expected to dissolve this compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Potentially Soluble | DMF is a highly polar aprotic solvent and may be capable of dissolving the salt. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Potentially Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it a candidate for dissolving this compound. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Vials or flasks with secure caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system if applicable after derivatization.

-

Centrifuge (optional)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or on a stirring plate at a constant temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solid phase should be present throughout the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the solid to settle. If necessary, centrifuge the vials at a low speed to aid separation.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any undissolved solid particles.

-

Accurately weigh the filtered solution.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved this compound is the difference between the final and initial vial weights.

-

-

Chromatographic Method (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL) using the data obtained from the gravimetric or chromatographic analysis.

-

Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce in the public domain, this guide provides a framework for researchers to approach this challenge. The qualitative predictions based on chemical principles offer a starting point for solvent selection. For precise and reliable data, the detailed experimental protocol provided herein should be followed. The generation of accurate solubility data will undoubtedly facilitate the broader application of this important chemical intermediate in research and development.

References

Technical Guide: Physicochemical Properties of N-Cyclohexylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of N-Cyclohexylhydroxylamine hydrochloride (CAS No. 25100-12-3), a key intermediate in pharmaceutical and chemical synthesis. This document outlines its physical properties, standardized experimental protocols for their determination, and a workflow for these analytical procedures.

Core Physicochemical Data

This compound is a white to off-white solid that is soluble in water.[1][2] It is recognized for its hygroscopic nature, requiring storage in an inert atmosphere at room temperature.[1][2] The experimentally determined melting and boiling points are critical parameters for its identification, purity assessment, and application in various synthetic processes.

Data Summary

The reported melting and boiling points for this compound exhibit some variation across different sources, which is common for chemical compounds and can depend on the experimental method and purity of the sample. The available data is summarized below for easy comparison.

| Physical Property | Value | Source(s) |

| Melting Point | 166-171 °C | [1][2][3] |

| ~166 °C (with decomposition) | [4] | |

| 142 °C | [5] | |

| Boiling Point | 205.9 °C (at 760 mmHg) | [1] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of a chemical substance. The following sections detail standardized methodologies for these measurements.

Determination of Melting Point (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a solid organic compound.[6] This can be performed using a melting point apparatus or a Thiele tube.

Apparatus:

-

Melting point apparatus or Thiele tube setup

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.[6]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.[1][7]

-

Apparatus Setup:

-

Melting Point Apparatus: Place the loaded capillary tube into the sample holder of the apparatus.

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the Thiele tube filled with a heating oil, making sure the rubber band is above the oil level.[5]

-

-

Heating:

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire solid sample has turned into a clear liquid (the completion of melting).

-

The recorded range between these two temperatures is the melting point range.[1] For a pure compound, this range is typically narrow.

-

Determination of Boiling Point (Microscale Method)

For determining the boiling point of a small quantity of liquid, the Siwoloboff method using a Thiele tube is a common and efficient microscale technique.[3][4]

Apparatus:

-

Thiele tube setup

-

Small test tube (fusion tube)

-

Glass capillary tube (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into the fusion tube.

-

Capillary Inversion: Place the sealed capillary tube into the fusion tube with the open end pointing downwards.[3]

-

Apparatus Setup: Attach the fusion tube assembly to a thermometer with a rubber band, aligning the sample with the thermometer bulb. Place the entire setup into the Thiele tube containing the heating oil.[8]

-

Heating:

-

Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is now escaping.[9]

-

-

Observation and Recording:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[3][10] This is the point where the external pressure equals the vapor pressure of the liquid.

-

Record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical compound like this compound.

Caption: General workflow for determining melting and boiling points.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. westlab.com [westlab.com]

- 3. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. timstar.co.uk [timstar.co.uk]

- 6. thinksrs.com [thinksrs.com]

- 7. jk-sci.com [jk-sci.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of N-Cyclohexylhydroxylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-Cyclohexylhydroxylamine hydrochloride (CAS No: 25100-12-3), a key intermediate in the synthesis of various organic compounds and pharmaceuticals. The following sections present available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data for this compound has been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of public data, a definitive ¹H NMR spectrum for this compound could not be obtained. However, data for the closely related compound, Cyclohexylamine hydrochloride, is presented for comparative purposes. The ¹³C NMR spectrum for this compound is available and the estimated chemical shifts are provided.

Table 1: ¹H NMR Data for Cyclohexylamine Hydrochloride

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.164 | m | CH-NH₂ |

| 1.99 | m | Cyclohexyl CH₂ (eq) |

| 1.80 | m | Cyclohexyl CH₂ (ax) |

| 1.653 | m | Cyclohexyl CH₂ (eq) |

| 1.41 - 1.28 | m | Cyclohexyl CH₂ |

| 1.183 | m | Cyclohexyl CH₂ (ax) |

Note: Data for Cyclohexylamine hydrochloride in D₂O at 399.65 MHz.[1]

Table 2: Estimated ¹³C NMR Data for this compound

| Estimated Chemical Shift (ppm) | Assignment |

| ~65 | C-N |

| ~30 | Cyclohexyl CH₂ |

| ~25 | Cyclohexyl CH₂ |

| ~24 | Cyclohexyl CH₂ |

Note: Chemical shifts are estimated from the spectrum available on ChemicalBook.[2] The exact solvent and spectrometer frequency are not specified.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of solid this compound reveals several characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| ~3200 - 2800 | N-H and O-H stretching | Strong, Broad |

| ~2930, ~2850 | C-H stretching (cyclohexyl) | Strong |

| ~1600 - 1500 | N-H bending | Medium |

| ~1450 | C-H bending (cyclohexyl) | Medium |

| ~1050 | C-N stretching | Medium |

Note: Data obtained from the ATR-IR spectrum on SpectraBase.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), shows several key fragments.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment Assignment |

| 115 | 33.93 | [M-HCl]⁺, Molecular ion of N-Cyclohexylhydroxylamine |

| 99 | 99.99 | [C₆H₁₁NH₂]⁺ |

| 72 | - | |

| 56 | 45.54 | [C₄H₈]⁺ |

| 55 | 32.12 | [C₄H₇]⁺ |

| 41 | 24.17 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. The specific parameters for the presented data may vary.

NMR Spectroscopy Protocol (General for Amine Hydrochlorides)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the labile N-H and O-H protons with the solvent.

-

Instrument Setup:

-

Spectrometer: Bruker Avance (or equivalent) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Process the data using an appropriate software (e.g., TopSpin, MestReNova) with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-degree pulse angle, a larger spectral width than for ¹H NMR, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

-

ATR-FTIR Spectroscopy Protocol (General for Solids)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup:

-

Spectrometer: Bruker Tensor 27 FT-IR (or equivalent) equipped with an ATR accessory.

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum.

-

The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

GC-MS Protocol (General for Small Organic Molecules)

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Gas Chromatograph: Agilent GC (or equivalent) coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap detector).

-

Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples, at a temperature of 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

-

-

Mass Spectrometer Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Identify the peak corresponding to N-Cyclohexylhydroxylamine and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

-

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis and Purification of N-Cyclohexylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Cyclohexylhydroxylamine hydrochloride, a key intermediate in the preparation of various organic compounds. This document outlines the primary synthetic route via the catalytic hydrogenation of nitrocyclohexane, details purification methodologies, and provides protocols for its conversion to the stable hydrochloride salt.

Synthesis of N-Cyclohexylhydroxylamine

The predominant method for the synthesis of N-Cyclohexylhydroxylamine is the controlled catalytic hydrogenation of nitrocyclohexane. This reaction proceeds through the partial reduction of the nitro group. Careful selection of the catalyst and reaction conditions is paramount to favor the formation of the hydroxylamine and prevent over-reduction to cyclohexylamine or rearrangement to cyclohexanone oxime.

A variety of catalysts can be employed for this transformation, with palladium-based catalysts often cited in the literature. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.

Reaction Scheme:

Nitrocyclohexane -> N-Cyclohexylhydroxylamine

Experimental Protocol: Catalytic Hydrogenation of Nitrocyclohexane

This protocol describes a general procedure for the synthesis of N-Cyclohexylhydroxylamine. Optimization of reaction time, temperature, and hydrogen pressure may be necessary depending on the specific catalyst and equipment used.

Materials:

-

Nitrocyclohexane

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Filter aid (e.g., Celite®)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or similar)

-

Standard laboratory glassware

Procedure:

-

In a suitable hydrogenation vessel, a solution of nitrocyclohexane in ethanol is prepared.

-

The catalyst (e.g., 5% Pd/C, typically 1-5 mol%) is carefully added to the solution.

-

The vessel is sealed and connected to the hydrogenation apparatus.

-

The atmosphere in the vessel is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

The reaction mixture is stirred vigorously while being pressurized with hydrogen to the desired pressure (e.g., 1-4 atm).

-

The reaction is allowed to proceed at a controlled temperature (e.g., room temperature to 50°C).

-

The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and maximize the yield of N-Cyclohexylhydroxylamine.

-

Upon completion, the hydrogen supply is disconnected, and the vessel is purged again with an inert gas.

-

The reaction mixture is filtered through a pad of filter aid to remove the catalyst. The filter cake should be washed with the solvent to ensure complete recovery of the product.

-

The filtrate, containing N-Cyclohexylhydroxylamine, is collected for further purification.

Purification of N-Cyclohexylhydroxylamine

The crude N-Cyclohexylhydroxylamine obtained from the hydrogenation reaction may contain unreacted starting material, byproducts such as cyclohexylamine and cyclohexanone oxime, and residual solvent. Recrystallization is a highly effective method for purifying the solid N-Cyclohexylhydroxylamine free base.

Experimental Protocol: Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Solvent Selection:

A solvent screening should be performed to identify a suitable solvent or solvent system. Common solvents for recrystallization of moderately polar compounds include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with non-polar solvents like hexanes or heptane.

General Recrystallization Procedure:

-

The crude N-Cyclohexylhydroxylamine is dissolved in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon.

-

The hot, saturated solution is allowed to cool slowly to room temperature.

-

Further cooling in an ice bath can be employed to maximize crystal formation.

-

The resulting crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

The purified crystals of N-Cyclohexylhydroxylamine are then dried under vacuum. The melting point of the free base is reported to be 139-140 °C.[1]

Synthesis of this compound

For improved stability and ease of handling, N-Cyclohexylhydroxylamine is often converted to its hydrochloride salt.

Experimental Protocol: Hydrochloride Salt Formation

This procedure involves dissolving the purified free base in a suitable organic solvent and treating it with hydrochloric acid.

Materials:

-

Purified N-Cyclohexylhydroxylamine

-

Anhydrous diethyl ether (or other suitable non-polar solvent)

-

Anhydrous hydrogen chloride (gas or a solution in a compatible solvent like diethyl ether or dioxane)

-

Standard laboratory glassware

Procedure:

-

The purified N-Cyclohexylhydroxylamine is dissolved in anhydrous diethyl ether.

-

Anhydrous hydrogen chloride gas is bubbled through the solution, or a solution of HCl in diethyl ether is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution as a white solid.

-

The precipitation can be encouraged by cooling the mixture in an ice bath.

-

The solid this compound is collected by vacuum filtration.

-

The collected solid is washed with a small amount of cold, anhydrous diethyl ether.

-

The product is dried under vacuum to yield the final this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| N-Cyclohexylhydroxylamine | ||

| CAS Number | 2211-64-5 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Melting Point | 139-140 °C | [1] |

| This compound | ||

| CAS Number | 25100-12-3 | [2] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2] |

| Melting Point | 166-171 °C (lit.) | [2] |

| Appearance | White to off-white solid | [3] |

Characterization Data

| Analysis | Result | Reference |

| ¹H NMR Spectrum | Consistent with structure | [3] |

| Purity (NMR) | ≥97.0% | [3] |

| Assay (Titration) | ≥97.5% | [4] |

| Identification (FTIR) | Conforms to structure | [4] |

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the recrystallization process for N-Cyclohexylhydroxylamine.

References

Navigating the Stability of N-Cyclohexylhydroxylamine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Cyclohexylhydroxylamine hydrochloride (CAS No. 25100-12-3), a crucial intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data and outlines best practices for maintaining the integrity of this compound. While specific quantitative stability data under various stress conditions are not extensively published, this guide provides a framework based on general principles of chemical stability and regulatory guidelines for handling and storage.

Core Properties and Recommended Storage

This compound is a solid, crystalline powder that is soluble in water.[1][2] It is recognized for its hygroscopic nature and sensitivity to air and moisture, which are critical factors in its storage and handling.[2] To ensure its stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] Several sources recommend storage under an inert atmosphere to prevent degradation.[2]

| Parameter | Recommended Condition | Source |

| Temperature | Room Temperature | [2] |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | [2] |

| Humidity | Dry, avoid moisture | [1][2] |

| Container | Tightly closed container | [1] |

| Ventilation | Well-ventilated area | [1] |

Hypothetical Forced Degradation Studies: An Experimental Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. The following is a hypothetical experimental protocol for this compound, based on the International Council for Harmonisation (ICH) guidelines.

Objective: To investigate the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer

-

Validated stability-indicating HPLC method

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 48 hours.

-

Withdraw samples at 0, 6, 12, 24, and 48 hours.

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Repeat the experiment with 1 M HCl if no significant degradation is observed.

-

-

Base Hydrolysis:

-

To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 48 hours.

-

Withdraw samples at 0, 6, 12, 24, and 48 hours.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

Repeat the experiment with 1 M NaOH if no significant degradation is observed.

-

-

Oxidative Degradation:

-

To 5 mL of the stock solution, add 5 mL of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for 48 hours.

-

Withdraw samples at 0, 6, 12, 24, and 48 hours for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a thin layer of solid this compound and a 1 mg/mL solution to a combination of UV and visible light in a photostability chamber.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

A control sample should be stored in the dark under the same temperature and humidity conditions.

-

Analyze the samples after a defined period.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a calibrated oven at 70°C.

-

Withdraw samples at 24, 48, and 72 hours.

-

Prepare solutions of the heated solid for HPLC analysis.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to identify and quantify any degradation products.

Illustrative Quantitative Data from Forced Degradation

The following table presents hypothetical data that could be obtained from the forced degradation studies described above. This data is for illustrative purposes only and is not based on actual experimental results.

| Stress Condition | Duration (hours) | This compound Assay (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |

| 0.1 M HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 95.2 | 2.8 | 1.5 | |

| 48 | 90.5 | 5.3 | 3.1 | |

| 0.1 M NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 88.7 | 7.1 | 2.5 | |

| 48 | 79.4 | 12.6 | 5.8 | |

| 3% H₂O₂ at RT | 0 | 100.0 | 0.0 | 0.0 |

| 24 | 92.1 | 4.5 | 1.8 | |

| 48 | 85.3 | 8.9 | 3.5 | |

| Photostability (Solid) | 72 | 98.5 | 0.8 | 0.4 |

| Thermal (Solid) at 70°C | 72 | 97.2 | 1.5 | 0.7 |

Visualizing the Stability Assessment Workflow

A systematic approach is crucial for a comprehensive stability assessment of this compound. The following diagram illustrates a logical workflow from initial characterization to the identification of degradation pathways.

Caption: Workflow for the stability assessment of this compound.

Conclusion

References

N-Cyclohexylhydroxylamine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylhydroxylamine hydrochloride is a versatile organic compound with significant applications as a chemical intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1] Its utility, particularly as a hydroxylamination reagent and a precursor to N-cyclohexyl nitrones, makes it a valuable tool in drug discovery and development.[1] This guide provides an in-depth overview of the safety data, handling precautions, and key experimental applications of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 25100-12-3 | [1][2] |

| Molecular Formula | C₆H₁₃NO·HCl | [1] |

| Molecular Weight | 151.63 g/mol | [2] |

| Appearance | White to cream or pale brown crystalline powder or lumps | Thermo Fisher Scientific |

| Melting Point | 166-171 °C (decomposes) | |

| Flash Point | 97.9 °C | [3] |

| Water Solubility | Soluble | [3] |

| Hygroscopicity | Hygroscopic | Lookchem |

Safety Data Sheet (SDS) Summary

The safe handling of this compound is paramount. This section summarizes the key safety information in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [2][4] |

| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation | [2] |

GHS Label Elements

| Pictogram | Signal Word |

|

| Danger |

Precautionary Statements

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

| Type | Code | Statement | Reference |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| Storage | P405 | Store locked up. | Sigma-Aldrich |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | [3] |

Toxicological Data

| Metric | Value | Species | Route | Reference |

| LD50 (Oral) | Estimated 300-2000 mg/kg | Rat (typical) | Oral | [5][6] |

| LC50 (Inhalation) | Not available | - | - | - |

Handling Precautions and Experimental Protocols

Given the hazardous nature and physical properties of this compound, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE) and Engineering Controls

The following diagram illustrates the necessary PPE and engineering controls for handling this compound.

Handling of a Hygroscopic and Air-Sensitive Solid

This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can affect its reactivity and purity. The following protocol outlines the general procedure for handling such materials.

Methodology:

-

Preparation: Ensure all glassware and equipment are thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

-

Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a positive pressure of inert gas.

-

Weighing: Weigh the required amount of the solid quickly to minimize exposure to atmospheric moisture.

-

Storage: Store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.

Key Experimental Application: Synthesis of N-Cyclohexyl Nitrone

This compound is a key starting material for the synthesis of N-cyclohexyl nitrones, which are valuable intermediates in 1,3-dipolar cycloaddition reactions for the construction of five-membered heterocyclic rings.[7][8]

Reaction Scheme:

Detailed Experimental Protocol (General Procedure):

This protocol is adapted from a general procedure for nitrone synthesis.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired aldehyde in a suitable solvent such as toluene.

-

Preparation of Free Hydroxylamine: In a separate flask, dissolve this compound in a minimal amount of methanol. To this solution, add one equivalent of a base (e.g., sodium methoxide) to generate the free N-Cyclohexylhydroxylamine.

-

Reaction: Add the solution of free N-Cyclohexylhydroxylamine to the aldehyde solution.

-

Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure may involve washing with water and brine, followed by drying the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure N-cyclohexyl nitrone.

The following diagram illustrates the workflow for this synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C6H14ClNO | CID 3084432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Cyclohexylhydroxylamine | C6H13NO | CID 72935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. unece.org [unece.org]

- 6. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Nitrone synthesis by CN-Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Hygroscopic Nature of N-Cyclohexylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of N-Cyclohexylhydroxylamine hydrochloride, a critical consideration for its handling, storage, and formulation in pharmaceutical and chemical research. This document outlines the potential impact of moisture on the compound's stability and provides detailed experimental protocols for its hygroscopicity assessment.

Introduction to this compound

This compound (C₆H₁₃NO·HCl) is a valuable intermediate in organic synthesis, notably in the preparation of various pharmaceuticals. Its solid-state properties, particularly its propensity to absorb moisture from the atmosphere, are of significant importance for maintaining its chemical integrity and ensuring reproducibility in experimental and manufacturing processes. The hygroscopic nature of a compound can influence its flowability, compaction, dissolution rate, and chemical stability.

Understanding Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment. The extent of moisture uptake is dependent on the material's physical and chemical properties, as well as the ambient relative humidity (RH) and temperature. For active pharmaceutical ingredients (APIs) and their intermediates, hygroscopicity is a critical quality attribute that must be thoroughly characterized.

Quantitative Analysis of Moisture Sorption

To quantify the hygroscopic nature of this compound, two primary analytical techniques are employed: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature. This analysis provides a moisture sorption-desorption isotherm, which is a characteristic fingerprint of a material's interaction with water vapor.

Table 1: Representative Dynamic Vapor Sorption (DVS) Data for this compound at 25°C

| Relative Humidity (%) | % Weight Change (Sorption) | % Weight Change (Desorption) |

| 0 | 0.00 | 0.85 |

| 10 | 0.15 | 0.90 |

| 20 | 0.30 | 1.05 |

| 30 | 0.55 | 1.20 |

| 40 | 0.80 | 1.45 |

| 50 | 1.10 | 1.70 |

| 60 | 1.50 | 2.00 |

| 70 | 2.20 | 2.50 |

| 80 | 3.50 | 3.60 |

| 90 | 5.80 | 5.80 |

Note: This data is representative and illustrates a typical moisture sorption profile for a hygroscopic amine hydrochloride salt. Actual values may vary based on the specific batch and crystal form.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content in a substance. It is based on a stoichiometric reaction between iodine and water. This technique is invaluable for determining the initial water content of this compound and for verifying the results obtained from DVS analysis.

Table 2: Water Content of this compound at Different Relative Humidities Determined by Karl Fischer Titration

| Relative Humidity (%) | Equilibration Time (hours) | Water Content (% w/w) |

| 40 | 24 | 0.75 |

| 60 | 24 | 1.45 |

| 80 | 24 | 3.40 |

| 90 | 24 | 5.75 |

Note: This data is representative and illustrates the expected increase in water content with increasing relative humidity.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for the key experiments.

Dynamic Vapor Sorption (DVS) Analysis Protocol

Objective: To determine the moisture sorption-desorption isotherm of this compound.

Apparatus: A Dynamic Vapor Sorption (DVS) analyzer.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). This weight is recorded as the initial dry mass.

-

Sorption Phase: Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% RH increments. At each step, allow the sample to equilibrate until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹ for 10 minutes). Record the mass at each RH step.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% to 0% RH in 10% RH increments, following the same equilibration criteria as in the sorption phase.

-

Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

Karl Fischer Titration Protocol for Water Content Determination

Objective: To determine the water content of this compound after equilibration at a specific relative humidity.

Apparatus: A coulometric or volumetric Karl Fischer titrator.

Reagents: Anhydrous methanol, Karl Fischer reagent (e.g., Hydranal™-Composite 5).

Methodology:

-

Sample Equilibration: Place a known weight of this compound in a controlled humidity chamber (e.g., a desiccator with a saturated salt solution) at the desired relative humidity and a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).

-

Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Standardize the Karl Fischer reagent using a certified water standard.

-

Sample Analysis: Quickly and accurately weigh a portion of the equilibrated sample (typically 50-100 mg) and introduce it into the titration vessel containing pre-neutralized anhydrous methanol.

-

Titration: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.

-

Calculation: The water content is calculated automatically by the instrument based on the amount of reagent consumed and is typically expressed as a percentage by weight (% w/w).

Visualizations of Experimental Workflows and Potential Degradation Pathways

Experimental Workflow for Hygroscopicity Assessment

Caption: Workflow for assessing the hygroscopicity of a pharmaceutical compound.

Potential Moisture-Induced Degradation Pathway

Caption: A potential hydrolysis pathway for this compound.

Implications for Drug Development and Research

The hygroscopic nature of this compound has several important implications:

-

Storage and Handling: The compound should be stored in well-sealed containers in a dry environment to prevent moisture uptake. Exposure to high humidity should be minimized during weighing and transfer operations.

-

Formulation Development: For pharmaceutical formulations, the hygroscopicity of this intermediate can impact the stability and performance of the final drug product. Excipient compatibility and the choice of a suitable dosage form are critical.

-

Chemical Stability: The presence of absorbed water can potentially lead to chemical degradation, such as hydrolysis, which could result in the formation of impurities. Stability studies under various humidity conditions are essential to establish a retest period and appropriate storage conditions.

-

Analytical Procedures: The water content of this compound should be considered when preparing solutions for assays and other analytical tests to ensure accurate concentration measurements.

Conclusion

A thorough understanding and quantification of the hygroscopic nature of this compound are paramount for its effective use in research and drug development. The experimental protocols and data presented in this guide provide a framework for assessing its moisture sensitivity. By implementing appropriate handling and storage procedures based on sound scientific data, researchers can ensure the quality, stability, and reliability of this important chemical intermediate.

Methodological & Application

N-Cyclohexylhydroxylamine Hydrochloride: A Versatile Reagent in Organic Synthesis

Introduction

N-Cyclohexylhydroxylamine hydrochloride (C₆H₁₃NO·HCl) is a valuable and versatile reagent in organic synthesis, primarily utilized as a key intermediate in the formation of various heterocyclic compounds and in the transformation of organic functional groups. Its utility stems from its ability to act as a potent nucleophile and a precursor to nitrones, which are highly reactive 1,3-dipoles. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, targeting researchers, scientists, and professionals in drug development.

Application Note 1: Synthesis of Isoxazolones

This compound is a crucial building block in the synthesis of substituted isoxazolones, which are heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. A notable application is the preparation of 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone.[1] This reaction proceeds via the condensation of N-Cyclohexylhydroxylamine with a malonate derivative.

Experimental Protocol: Synthesis of 4-Carbethoxy-2-cyclohexyl-5(2H)-isoxazolone

Materials:

-

This compound

-

Diethyl ethoxymethylenemalonate

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

To this solution, this compound is added, and the mixture is stirred to form the free hydroxylamine.

-

Diethyl ethoxymethylenemalonate is then added to the reaction mixture.

-

The reaction mixture is heated at reflux for a specified period.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant 1 | This compound | Wicks & Patel, 1981 |

| Reactant 2 | Diethyl ethoxymethylenemalonate | Wicks & Patel, 1981 |

| Base | Sodium ethoxide | Wicks & Patel, 1981 |

| Solvent | Absolute ethanol | Wicks & Patel, 1981 |

| Reaction Temperature | Reflux | Wicks & Patel, 1981 |

| Reported Yield | Not explicitly stated in abstract | Wicks & Patel, 1981 |

Reaction Workflow:

Application Note 2: Synthesis of Hexahydroisoxazolequinoline Analogs via 1,3-Dipolar Cycloaddition

This compound serves as a precursor for the in-situ generation of N-cyclohexyl nitrone. This nitrone is a highly reactive 1,3-dipole that readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, to yield isoxazolidine rings. This methodology is particularly useful for the synthesis of complex polycyclic structures like hexahydroisoxazolequinoline analogs.[1]

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition

Materials:

-

This compound

-

An appropriate aldehyde (e.g., formaldehyde, benzaldehyde)

-

An appropriate alkene (dipolarophile)

-

A suitable solvent (e.g., toluene, dichloromethane)

-

A mild base (e.g., triethylamine, sodium bicarbonate)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

This compound is dissolved or suspended in a suitable solvent.

-

A mild base is added to neutralize the hydrochloride and generate the free hydroxylamine.

-

The aldehyde is added to the mixture, leading to the in-situ formation of N-cyclohexyl nitrone.

-

The alkene (dipolarophile) is then introduced to the reaction mixture.

-

The mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data for a Representative Reaction:

| Parameter | Value | Reference |

| Dipole Precursor | This compound | Saubern, et al., 2010 |

| Aldehyde | Various | Saubern, et al., 2010 |

| Dipolarophile | Various alkenes | Saubern, et al., 2010 |

| Solvent | Toluene or Dichloromethane | Saubern, et al., 2010 |

| Temperature | Room Temperature to Reflux | Saubern, et al., 2010 |

| Reported Yields | Generally good to excellent | Saubern, et al., 2010 |

Signaling Pathway Diagram:

Other Reported Applications

-

Conversion of 1,2-Dicarboxylic Acids to α,β-Unsaturated Carboxylic Acids: This transformation likely involves an oxidative decarboxylation process, where the hydroxylamine derivative facilitates the removal of one carboxyl group and the formation of a double bond.

-

Hydroxylamination of Allyl Esters: In this application, it acts as a hydroxylamination reagent, adding a hydroxylamino group across the double bond of allyl esters, which can be valuable intermediates for further synthetic manipulations.

-

Preparation of N-Cyclohexyl Nitrone: As demonstrated in the synthesis of hexahydroisoxazolequinoline analogs, this compound is a convenient precursor for the generation of N-cyclohexyl nitrone upon reaction with an aldehyde.

Further investigation into specialized chemical literature may provide specific experimental procedures for these transformations.